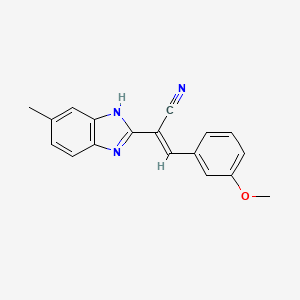![molecular formula C17H10Cl2N2S2 B11534798 2-[(2,4-Dichlorobenzyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11534798.png)
2-[(2,4-Dichlorobenzyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dichlorobenzyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile: is a heterocyclic compound with the following chemical structure:
C16H8Cl2N2S
Thiophene derivatives, like this compound, are essential heterocyclic compounds that contain a five-membered ring with sulfur as the heteroatom. They exhibit diverse properties and applications in various fields.
Preparation Methods
The synthetic routes for this compound involve the following steps:
Step 1: Start with 2,4-dichlorobenzaldehyde.
Step 2: React 2,4-dichlorobenzaldehyde with thiophen-2-ylamine to form the intermediate.
Step 3: Cyclize the intermediate using a suitable cyclization agent (e.g., phosphorus oxychloride) to obtain the desired product.
Industrial production methods may involve modifications of these steps to optimize yield and scalability.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the chlorobenzyl group.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for designing new materials and ligands.
Biology: Investigating its interactions with biological targets (e.g., enzymes, receptors).
Medicine: Potential use in drug discovery due to its structural features.
Industry: As a precursor for functionalized materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are several thiophene derivatives, the uniqueness of 2-[(2,4-Dichlorobenzyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile lies in its specific substitution pattern and functional groups.
For further exploration, consider related compounds such as:
Properties
Molecular Formula |
C17H10Cl2N2S2 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H10Cl2N2S2/c18-13-5-3-12(14(19)8-13)10-23-17-11(9-20)4-6-15(21-17)16-2-1-7-22-16/h1-8H,10H2 |
InChI Key |
QWVPGKLFSBNVBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(C=C2)C#N)SCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-4-[(E)-(2-{2-[(4-methylpiperazin-1-yl)sulfonyl]-4-nitrophenyl}hydrazinylidene)methyl]aniline](/img/structure/B11534717.png)
![4-(3-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol](/img/structure/B11534720.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11534727.png)
![4-(4-{(1E)-1-[(2E)-(3-fluorobenzylidene)hydrazinylidene]ethyl}-5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11534731.png)

![N'-[(E)-(4-bromophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B11534740.png)
acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11534751.png)
![N-(Dibenzo[B,D]furan-3-YL)-2-[(6-{[(E)-(2,6-dichlorophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]acetamide](/img/structure/B11534753.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11534759.png)
![2,4-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11534765.png)
![2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11534767.png)
![N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11534768.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11534787.png)
![2,4-dibromo-6-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11534789.png)
